molecular formula C8H6F3NO4 B15202712 [2-Nitro-3-(trifluoromethoxy)phenyl]methanol

[2-Nitro-3-(trifluoromethoxy)phenyl]methanol

Cat. No.: B15202712
M. Wt: 237.13 g/mol
InChI Key: LMPZEMRPSVLHPF-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 237.13 g/mol . This compound features a nitro group, a trifluoromethoxy group, and a benzyl alcohol moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(trifluoromethoxy)benzyl alcohol typically involves the nitration of 3-(trifluoromethoxy)toluene followed by reduction to the corresponding benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation to yield the desired benzyl alcohol .

Industrial Production Methods

Industrial production methods for 2-Nitro-3-(trifluoromethoxy)benzyl alcohol may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(trifluoromethoxy)benzyl alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-3-(trifluoromethoxy)benzyl alcohol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitro-3-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake. These properties contribute to the compound’s potential biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-3-(trifluoromethyl)benzyl alcohol
  • 2-Nitro-4-(trifluoromethoxy)benzyl alcohol
  • 2-Nitro-3-(trifluoromethoxy)benzoic acid

Uniqueness

2-Nitro-3-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzyl alcohol moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H6F3NO4

Molecular Weight

237.13 g/mol

IUPAC Name

[2-nitro-3-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H6F3NO4/c9-8(10,11)16-6-3-1-2-5(4-13)7(6)12(14)15/h1-3,13H,4H2

InChI Key

LMPZEMRPSVLHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CO

Origin of Product

United States

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